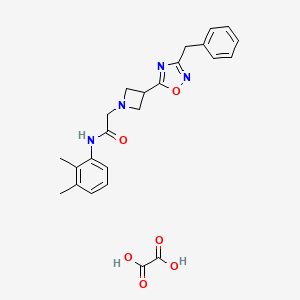
4-cyclopropyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C10H11N3S2 and a molecular weight of 237.35 g/mol. This compound is characterized by its unique structure, which includes a cyclopropyl group, a thiophen-2-ylmethyl group, and a triazole ring with a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of cyclopropylamine with thiophene-2-carboxaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then cyclized to form the triazole ring. The reaction conditions include the use of a strong acid catalyst, such as hydrochloric acid, and heating the reaction mixture to promote cyclization.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and improved scalability. The use of automated systems for the addition of reagents and monitoring of reaction parameters can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyclopropyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The thiol group can be oxidized to form a disulfide bond using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding thiolate anion.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, under basic conditions.
Major Products Formed:
Disulfides: Oxidation of the thiol group results in the formation of disulfides.
Thiolate Anions: Reduction of the thiol group produces thiolate anions, which can be further utilized in subsequent reactions.
Substituted Triazoles: Nucleophilic substitution reactions lead to the formation of substituted triazoles with different functional groups.
Applications De Recherche Scientifique
4-Cyclopropyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has shown potential in various scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound's potential as a therapeutic agent is being explored, particularly in the treatment of infections and cancer.
Industry: Its unique chemical properties make it useful in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism by which 4-cyclopropyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with molecular targets and pathways. The compound's thiol group can form disulfide bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, the triazole ring can interact with various enzymes and receptors, influencing biological processes.
Comparaison Avec Des Composés Similaires
4-Cyclopropyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:
4-Cyclopropyl-5-(thiophen-2-ylmethyl)-1,2,4-triazole-3-thione: This compound differs from the thiol variant by having a thione group instead of a thiol group.
4-Cyclopropyl-5-(thiophen-2-ylmethyl)-1,2,4-triazole-3-ol: This compound has a hydroxyl group instead of a thiol group.
4-Cyclopropyl-5-(thiophen-2-ylmethyl)-1,2,4-triazole: This compound lacks the thiol group entirely.
These structural differences can lead to variations in the biological activity and chemical reactivity of the compounds, highlighting the uniqueness of this compound.
Propriétés
IUPAC Name |
4-cyclopropyl-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c14-10-12-11-9(13(10)7-3-4-7)6-8-2-1-5-15-8/h1-2,5,7H,3-4,6H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLJIWADRKDDKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NNC2=S)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide](/img/structure/B2977697.png)

![N-(5-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/new.no-structure.jpg)
![4-Piperidin-4-yloxy-5,6,8,9-tetrahydrooxepino[4,5-d]pyrimidine](/img/structure/B2977700.png)


![2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol](/img/structure/B2977705.png)


![6-(Pyridin-4-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2977711.png)

![3-(3-methoxyphenyl)-1-methyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2977717.png)
![1-(4-Fluorophenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2977718.png)
